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Compound of Interest

Compound Name: 1-(2-Fluoroethyl)piperazine

Cat. No.: B1321244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Fluoroethyl)piperazine, a

fluorinated piperazine derivative of interest in medicinal chemistry and drug discovery. The

document details its chemical and physical properties, outlines a probable synthetic route with

experimental protocols, and discusses its potential, though currently underexplored, role in

research.

Core Properties and Identification
1-(2-Fluoroethyl)piperazine, identified by the CAS Number 541505-04-8, is a

monosubstituted piperazine derivative. The incorporation of a fluoroethyl group can significantly

influence the physicochemical and pharmacological properties of the parent piperazine

molecule, potentially enhancing metabolic stability, bioavailability, and target binding affinity.[1]

Physicochemical and Computational Data
Quantitative data for 1-(2-Fluoroethyl)piperazine is summarized in the tables below. It is

important to note that while some properties are well-documented, others such as boiling and

melting points are not consistently reported in publicly available literature.

Table 1: Chemical Identifiers and General Properties
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Property Value Source(s)

CAS Number 541505-04-8 [2][3][4]

Molecular Formula C₆H₁₃FN₂ [2][3]

Molecular Weight 132.18 g/mol [2][5]

IUPAC Name 1-(2-fluoroethyl)piperazine [3]

Physical State Solid or Liquid [2][3]

Purity Typically ≥95% [2]

Table 2: Computational and Physical Properties

Property Value Source(s)

Topological Polar Surface Area

(TPSA)
15.27 Å² [2]

LogP (octanol-water partition

coefficient)
-0.1389 [2]

Hydrogen Bond Acceptors 2 [2]

Hydrogen Bond Donors 1 [2]

Rotatable Bonds 2 [2]

Boiling Point Not Available [5][6]

Melting Point Not Available [5][6]

Density Not Available [5]

Synthesis and Experimental Protocols
The synthesis of 1-(2-Fluoroethyl)piperazine is not extensively detailed in peer-reviewed

literature with a specific, reproducible protocol. However, based on general principles of N-

alkylation of piperazines, a plausible and commonly employed synthetic route would involve the

reaction of piperazine with a 2-fluoroethylating agent. To control the reaction and favor
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monosubstitution, an excess of piperazine or the in-situ formation of piperazine

monohydrochloride can be utilized.

A likely synthetic approach is the nucleophilic substitution reaction between piperazine and an

activated 2-fluoroethane derivative, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate.

The latter is a highly effective fluoroalkylating agent due to the excellent leaving group nature of

the tosylate moiety.

Proposed Experimental Protocol: N-Alkylation of
Piperazine
This protocol describes a general method for the synthesis of 1-(2-Fluoroethyl)piperazine via

N-alkylation.

Materials:

Piperazine

2-Fluoroethyl tosylate (or 1-bromo-2-fluoroethane)

A suitable base (e.g., potassium carbonate, triethylamine)

A suitable solvent (e.g., acetonitrile, N,N-dimethylformamide)

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask,

condenser, magnetic stirrer, separatory funnel, etc.)

Equipment for purification (e.g., rotary evaporator, column chromatography apparatus)

Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve piperazine (a molar excess, e.g., 3-5 equivalents) in the chosen solvent

(e.g., acetonitrile).

Addition of Base: Add the base (e.g., potassium carbonate, 1.5-2 equivalents) to the reaction

mixture.

Addition of Alkylating Agent: Slowly add a solution of the 2-fluoroethylating agent (1

equivalent), such as 2-fluoroethyl tosylate, dissolved in a small amount of the reaction

solvent to the stirred piperazine solution at room temperature.

Reaction: Heat the reaction mixture to reflux and maintain for several hours (the reaction

progress can be monitored by thin-layer chromatography).

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to

remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary

evaporator.

Extraction: Dissolve the residue in water and extract with a suitable organic solvent like

diethyl ether or dichloromethane. To remove excess piperazine, wash the organic layer with

a saturated aqueous sodium bicarbonate solution, followed by water and then brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude 1-(2-Fluoroethyl)piperazine by vacuum distillation or column

chromatography on silica gel to yield the final product.

Synthetic Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1321244?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic Workflow for 1-(2-Fluoroethyl)piperazine
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Aqueous Work-up & Extraction
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1-(2-Fluoroethyl)piperazine

Click to download full resolution via product page

Caption: A diagram illustrating the general synthetic workflow for 1-(2-Fluoroethyl)piperazine.

Biological Activity and Applications in Drug
Development
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry,

appearing in a wide range of approved drugs with diverse biological activities.[1] These
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activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and central

nervous system effects. The introduction of fluorine atoms into drug candidates is a common

strategy to enhance their metabolic stability and binding affinity.

While specific biological data for 1-(2-Fluoroethyl)piperazine is not extensively reported in the

scientific literature, its structure suggests potential as a building block for the synthesis of novel

therapeutic agents. For instance, fluorinated piperazine derivatives have been investigated as

potential antiplasmodial (antimalarial) agents.[1] Furthermore, derivatives of 1-(2-

fluorophenyl)piperazine have been synthesized and evaluated as potential inhibitors of BCL2

for anticancer applications.

Due to the lack of specific studies on the biological targets and signaling pathways of 1-(2-
Fluoroethyl)piperazine, a detailed signaling pathway diagram cannot be provided at this time.

Researchers are encouraged to explore its potential activities through biological screening

assays.

General Experimental Protocol for Biological Screening:
MTT Assay for Cytotoxicity
This protocol provides a general method for assessing the cytotoxic effects of 1-(2-
Fluoroethyl)piperazine against cancer cell lines.

Materials:

1-(2-Fluoroethyl)piperazine

A panel of human cancer cell lines

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

Phosphate-buffered saline (PBS)

Trypsin-EDTA solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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Dimethyl sulfoxide (DMSO)

96-well microplates

Microplate reader

Procedure:

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow

them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

Compound Treatment: Prepare serial dilutions of 1-(2-Fluoroethyl)piperazine in complete

cell culture medium. Remove the old medium from the cells and add the medium containing

different concentrations of the test compound. Include a vehicle control (medium with the

same concentration of DMSO used to dissolve the compound) and a positive control (a

known cytotoxic drug).

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4

hours.

Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well

to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of

approximately 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of the

compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the

compound that inhibits cell growth by 50%).

Experimental Workflow for Cytotoxicity Screening
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Experimental Workflow for MTT Cytotoxicity Assay
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Caption: A flowchart of the experimental workflow for assessing cytotoxicity using the MTT

assay.

Safety and Handling
1-(2-Fluoroethyl)piperazine should be handled with appropriate safety precautions in a

laboratory setting. It is classified as causing skin and serious eye irritation, and it may cause

respiratory irritation.[6]

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.[6]

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Use only in a well-ventilated area and avoid breathing fumes or dust.[6]

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and

protect from light.[2]

In case of exposure:

Skin contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

[6]

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a

poison center or doctor if you feel unwell.[6]

Conclusion
1-(2-Fluoroethyl)piperazine is a valuable chemical building block for the synthesis of more

complex molecules with potential therapeutic applications. While detailed information on its

specific biological activities is currently limited, its structural features suggest that it is a

compound of interest for further investigation in drug discovery programs. The provided

synthetic and screening protocols offer a foundation for researchers to explore the potential of
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this and related compounds. As with all chemical reagents, it is essential to handle 1-(2-
Fluoroethyl)piperazine with appropriate safety measures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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